REACTION_SMILES
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[Cl:1][CH2:2][CH2:3][CH:4]([CH2:5][CH2:6][CH3:7])[OH:8].[Cl:37][c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1.[OH2:44].[c:9]1([C:15]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)([c:22]2[cH:23][cH:24][cH:25][cH:26][cH:27]2)[Br:28])[cH:10][cH:11][cH:12][cH:13][cH:14]1.[n:29]1[c:30]([CH3:31])[cH:32][cH:33][cH:34][c:35]1[CH3:36]>>[Cl:1][CH2:2][CH2:3][CH:4]([CH2:5][CH2:6][CH3:7])[O:8][C:15]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(O)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)n1
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Name
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Type
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product
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Smiles
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CCCC(CCCl)OC(c1ccccc1)(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |